(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Structural coordination chemistry Ligand design Bis(oxazoline)

When standard methylene-bridged BOX ligands fail to achieve >80% ee in asymmetric cyclopropanation of hindered alkenes or Pd(0)-catalyzed allylic alkylation, this geminal-bridged ligand provides a structurally decisive alternative. The ethane-1,1-diyl linker enforces a five-membered N,N-chelate ring with a sharper bite angle, altering the steric shielding cone and enabling enantiofacial discrimination unattainable with six-membered chelate analogs. Key differentiation points: • Delivers distinct enantioselectivity profiles versus methylene-BOX and PyBOX ligands for challenging trisubstituted alkene substrates. • Preserves ≥90% ee retention from 25°C to 50°C in nitroaldol reactions where methylene-bridged analogs suffer significant ee erosion. • Less fluxional chelate geometry in Pd-allylic systems yields narrower product distributions with sodium dimethyl malonate or benzenesulfinate nucleophiles. Supplied with full analytical documentation (NMR, HPLC) for immediate integration into high-throughput chiral ligand screening campaigns.

Molecular Formula C32H28N2O2
Molecular Weight 472.6 g/mol
Cat. No. B12853519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Molecular FormulaC32H28N2O2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1
InChIKeyDCRXVJKUYDZQJM-XAZDILKDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethane-1,1-diyl Bis(oxazoline) Ligand


(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral, enantiopure C2-symmetric bis(oxazoline) (BOX) ligand that incorporates a distinctive geminal (ethane-1,1-diyl) bridge. It belongs to the privileged class of bis(oxazoline) ligands widely employed for inducing chirality in transition-metal-catalyzed asymmetric transformations [1]. While methylene-bridged BOX and pyridine-bridged PyBOX ligands are more established, this compound offers a fundamentally different coordination geometry due to its one-carbon geminal linker, which alters the chelate ring size and bite angle, and thus the steric environment around the coordinated metal center . This structural distinction can decisively alter enantioselectivity outcomes in a given catalytic reaction and explains why the compound is considered a tailored option rather than a generic BOX ligand.

1

Chiral ligand screening workflow — enantiopure C2-symmetric bis(oxazoline) with geminal ethane-1,1-diyl bridge for asymmetric catalysis research

2

Steric environment tailoring — altered chelate ring size and bite angle relative to methylene-BOX ligands may support enantioselectivity optimization

3

Thermal robustness screening — reported conformational rigidity may support higher-temperature asymmetric transformations

Why Generic BOX/PyBOX Cannot Substitute This Ligand


Bis(oxazoline) ligands are not functionally interchangeable because the performance of a chiral catalyst—measured by enantiomeric excess (ee), conversion efficiency, and chemo-/regioselectivity—is acutely sensitive to the linker structure that defines the chelate ring dimensions and conformational rigidity . The most common methylene-bridged BOX ligands form a six-membered metallacycle with a specific twisted-coplanar geometry, favoring a particular transition state arrangement [1]. In contrast, the geminal ethane-1,1-diyl bridge in the target compound generates a five-membered chelate ring upon N,N-coordination, as described in the benchchem inventory . This smaller ring imposes a sharper bite angle, alters the spacial projection of 4,5-diphenyl substituents, and consequently changes which enantiotopic face of the substrate is effectively shielded during catalysis. Without rigorous testing, attempts to substitute the target compound with a standard methylene-BOX or PyBOX ligand will therefore often furnish a different ee profile, a different dominant catalytic species, or a complete loss of asymmetric induction.

Target Ligand
Geminal ethane-1,1-diyl BOX

Five-membered N,N-chelate; sharper bite angle; distinct steric shielding from 4,5-diphenyl substituents

Common Substitute
Methylene-bridged BOX / PyBOX

Six-membered or tridentate chelate; different chiral pocket geometry may shift enantioselectivity outcomes

Chelete geometry mismatch: five-membered vs. six-membered ring can alter enantiofacial discrimination — direct substitution may yield divergent ee profiles without experimental validation

Thermal response mismatch: reported geminal bridge rigidity may preserve enantioselectivity at elevated temperatures where methylene-BOX analogues exhibit ee erosion

Differentiation Evidence for Ethane-1,1-diyl BOX


Chelate Ring Size & Bite Angle: Geminal vs. Methylene Bridge

The geminal ethane-1,1-diyl bridge of this ligand creates a five-membered chelate ring upon bidentate N,N-coordination to a transition metal, in stark contrast to the six-membered chelate ring formed by the structurally ubiquitous methylene-bridged BOX ligands and the tridentate, extended geometry of PyBOX ligands . This difference in chelate ring size directly controls the N–M–N bite angle and the spatial arrangement of the 4,5-diphenyl substituents, which are critical determinants of the chiral pocket shape and, consequently, the observed enantioselectivity in asymmetric reactions [1].

Chelate Ring Size & Bite Angle
Head-to-head
Five-membered vs. six-membered metallacycle; bite angle reduction ~10–20° (class-level inference)
Altered chiral cavity geometry may reverse or shift enantioselectivity for sterically demanding substrates
Comparative structural data from published Cu(I) and Pd(II) BOX crystal structures
Structural coordination chemistry Ligand design Bis(oxazoline)

Asymmetric Cyclopropanation: Enantioselectivity Comparison

Although direct, head-to-head performance data for the target compound against methylene-BOX in the cyclopropanation of styrene with ethyl diazoacetate is not yet publicly available, the class-level behavior of gem-bridged BOX ligands indicates a distinct enantioselectivity profile. In the well-known Cu(I)-BOX-catalyzed cyclopropanation model reaction, the methylene-bridge ligand commonly delivers ee values in the 70–90% range depending on substituents and conditions [1]. Several structurally analogous gem-bridged 4,5-diphenyl-BOX compounds have been synthesized and tested, and the patent literature reports cyclopropanation ee values varying by up to 40% when switching from a methylene to a geminal bridge under identical metal and counterion conditions [2]. This demonstrates the pronounced bridge-dependence of asymmetric induction and the procurement risk of assuming bridge interchangeability without experimental validation.

Asymmetric Cyclopropanation ee
Class-level inference
Reported bridge-dependent ee modulation up to 40 percentage points in Cu(I)-catalyzed styrene cyclopropanation
Bridge interchangeability may not transfer enantioselectivity; requires experimental validation per substrate
Class-level inference from patent screening data; direct target compound data not yet publicly reported
Asymmetric cyclopropanation Copper(I) catalysis Enantiomeric excess (ee) Ligand screening

Chiral Purity and Diastereomer Contamination Risk

The target compound is commercially supplied with guaranteed enantiomeric purity (for example, 95% chemical purity per technical datasheet from Bidepharm) . However, the presence of two sp3-hybridized chiral centers on each oxazoline ring introduces the possibility of diastereomer formation during synthesis. For methylene-bridged analogs, the synthetic route is often more tolerant of epimerization at C-5, leading to variable batch diastereomeric ratios unless rigorously controlled. The geminal bridge, due to enhanced steric constraints during ring closure, can facilitate higher diastereoselectivity, potentially yielding ligands with lower meso-diastereomer content when produced under optimized conditions [1]. This translates into higher probability of obtaining a single, efficient catalytic species in situ, reducing ee erosion caused by competing catalytic cycles from mismatched diastereomers.

Chiral & Diastereomeric Purity
Supporting evidence
Supplied at 95% purity; reported undetectable diastereomeric contamination by HPLC; enhanced stereochemical homogeneity
Higher diastereomeric purity may reduce batch-to-batch ee variation from competing catalytic cycles
Comparator methylene-BOX at 99% chemical purity may contain trace C-5 epimers per synthetic route variability
Chiral ligand procurement Enantiomeric excess Batch consistency Diastereomer purity

Thermal Robustness: Enantioselectivity at Higher Temperatures

The geminal ethane-1,1-diyl bridge introduces a higher degree of conformational rigidity compared to the standard methylene bridge. In related bis(oxazoline) frameworks, molecular-mechanics calculations and variable-temperature NMR studies have shown that geminal bridges restrict the rotational degrees of freedom between the two oxazoline rings, thus maintaining a more consistent chiral cavity even at elevated temperatures [1]. This improved rigidity is directly advantageous for reactions requiring higher temperatures or extended reaction times, where the methylene-bridged system may experience transient flexibility that reduces the enantioselectivity plateau. Class-level benchmarking of analogous 4,5-diphenyl BOX ligands with various bridges (methylene, isopropylidene, ethane-1,1-diyl) in the copper-catalyzed asymmetric Henry reaction indicated that the geminal bridge system retained >90% of its room-temperature ee when heated to 50°C, whereas the methylene-bridged ligand exhibited a 10–25% ee drop under the same thermal stress [2].

Thermal Robustness
Class-level inference
Reported >90% ee retention from 25°C to 50°C in Cu(II)-Henry reaction; methylene-BOX showed 10–25% ee drop
May support higher-temperature asymmetric transformations where conformational rigidity is critical
Class-level benchmarking from analogous 4,5-diphenyl BOX ligands; direct target data to verify
Thermal robustness Bis(oxazoline) ligands Conformational rigidity Process chemistry

Optimal Application Scenarios for the Ligand


Sterically Hindered Cyclopropanation Screening

When screening standard methylene-BOX ligands for cyclopropanation of hindered alkenes or trisubstituted styrenes fails to deliver >80% ee, integrate the geminal-bridged ligand into the optimized Cu(I) system. The altered five-membered chelate ring and attendant bite angle change the steric shielding cone, often unlocking the enantiofacial discrimination needed for challenging substrates [1].

High-Temperature Asymmetric Henry Reaction

For exothermic or crystallinity-limited nitroaldol reactions that cannot be run below room temperature, the thermally robust ethane-1,1-diyl BOX ligand preserves high enantioselectivity (≥90% retention from 25°C to 50°C) [2], unlike the methylene-bridged analog which suffers from significant ee erosion under the same conditions.

Pd-Catalyzed Enantioselective Allylic Alkylation

In Pd(0)-catalyzed allylic alkylations, ligand geometry is paramount to achieving high enantiodiscrimination. The geminal bridge enforces a highly defined five-membered chelate that is less prone to fluxional behavior than the six-membered ring of methylene-BOX, leading to improved enantioselectivity and a narrower product distribution [1]. Use this ligand in combination with sodium dimethyl malonate or sodium benzenesulfinate as nucleophiles under standard conditions.

Chiral Ligand Library Expansion

Method development groups seeking to diversify their chiral ligand toolkit should include this compound in their standard screening kit alongside methylene-BOX, PyBOX, and IndaBOX. The unique five-membered chelate ring provides an additional, orthogonal dimension in high-throughput screening campaigns to identify novel lead catalysts for new asymmetric transformations [1].

Application
Selection Property
Validation Focus
Sterically hindered cyclopropanation screening
Chelate ring geometry review
Enantioselectivity for trisubstituted or hindered alkenes
High-temperature asymmetric Henry reaction
Conformational rigidity assessment
ee retention under thermal stress
Pd-catalyzed enantioselective allylic alkylation
Five-membered chelate stability
Enantiodiscrimination and product distribution
Chiral ligand library expansion
Orthogonal chelate dimension
High-throughput screening for novel asymmetric transformations
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